molecular formula C19H20Cl2N2O3 B244219 2-(2,4-dichlorophenoxy)-N-[4-(isobutyrylamino)phenyl]propanamide

2-(2,4-dichlorophenoxy)-N-[4-(isobutyrylamino)phenyl]propanamide

Cat. No. B244219
M. Wt: 395.3 g/mol
InChI Key: COQVOHAELNLDTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-[4-(isobutyrylamino)phenyl]propanamide, commonly known as DCPA, is a herbicide that is widely used in agriculture to control weeds in various crops. DCPA belongs to the group of chemicals known as phenoxy herbicides, which are known for their selective action against broadleaf weeds. In recent years, DCPA has gained attention in the scientific community due to its potential applications in research and development.

Mechanism of Action

The exact mechanism of action of DCPA is not fully understood, but it is believed to act by inhibiting the activity of the enzyme acetyl-CoA carboxylase (ACC), which is essential for fatty acid synthesis in plants and animals. By inhibiting ACC, DCPA disrupts the normal metabolic processes of weeds, leading to their death.
Biochemical and Physiological Effects
Studies have shown that DCPA can have a range of biochemical and physiological effects on plants and animals. In plants, DCPA has been shown to inhibit photosynthesis and disrupt the normal functioning of chloroplasts. In animals, DCPA has been shown to affect the liver and kidney function, as well as alter the levels of certain hormones.

Advantages and Limitations for Lab Experiments

DCPA has several advantages as a research tool, including its high potency and selectivity against broadleaf weeds. Additionally, DCPA is relatively easy to synthesize and has a long shelf life, making it a convenient option for laboratory experiments. However, DCPA also has some limitations, including its potential toxicity to animals and its relatively narrow range of applications.

Future Directions

There are several potential future directions for research on DCPA. One promising avenue is the development of new cancer therapies based on DCPA. Additionally, further research is needed to fully understand the mechanism of action of DCPA and its potential effects on human health and the environment. Finally, there is a need for the development of new, more effective herbicides based on DCPA and other phenoxy herbicides.

Synthesis Methods

DCPA can be synthesized through a multi-step process involving the reaction of 2,4-dichlorophenol with isobutyryl chloride to form the intermediate 2,4-dichlorophenyl isobutyrate. This intermediate is then reacted with N-(4-aminophenyl)propanamide to form DCPA.

Scientific Research Applications

DCPA has been extensively studied for its potential applications in scientific research. One of the most promising applications of DCPA is in the field of cancer research. Studies have shown that DCPA has potent anti-cancer properties and can inhibit the growth of various cancer cells in vitro. Additionally, DCPA has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for future cancer therapies.

properties

Molecular Formula

C19H20Cl2N2O3

Molecular Weight

395.3 g/mol

IUPAC Name

N-[4-[2-(2,4-dichlorophenoxy)propanoylamino]phenyl]-2-methylpropanamide

InChI

InChI=1S/C19H20Cl2N2O3/c1-11(2)18(24)22-14-5-7-15(8-6-14)23-19(25)12(3)26-17-9-4-13(20)10-16(17)21/h4-12H,1-3H3,(H,22,24)(H,23,25)

InChI Key

COQVOHAELNLDTB-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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